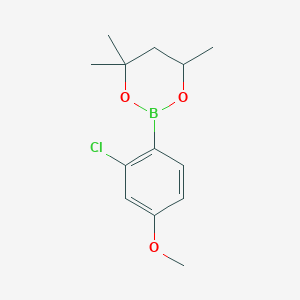
2-(2-Chloro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chloro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane, also known as 2-CMP-TMD, is a boron-containing organic compound that has been studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, such as interacting with proteins and enzymes, and has been used in laboratory experiments to study various biological processes. In
作用機序
2-(2-Chloro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been found to interact with proteins and enzymes via a variety of mechanisms. For instance, this compound has been found to interact with proteins via covalent and non-covalent interactions, as well as through the formation of hydrogen bonds. Additionally, this compound has been found to interact with enzymes via the formation of covalent bonds, as well as through the formation of hydrogen bonds and electrostatic interactions.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. For instance, this compound has been found to interact with proteins and enzymes, and has been found to modulate the activity of enzymes and proteins. Additionally, this compound has been found to affect the structure and function of proteins, and has been found to affect the regulation of gene expression.
実験室実験の利点と制限
2-(2-Chloro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has a number of advantages and limitations for laboratory experiments. One advantage of this compound is that it is relatively easy to synthesize and can be stored for long periods of time. Additionally, this compound has been found to be stable under a variety of conditions, allowing for reliable results in laboratory experiments. However, one limitation of this compound is that it can be difficult to control the concentration of the compound in a solution, which can lead to inconsistent results. Additionally, this compound can be toxic and can cause adverse reactions in some organisms.
将来の方向性
There are a number of potential future directions for the use of 2-(2-Chloro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane in scientific research. For instance, this compound could be used to study the effects of post-translational modifications on protein-protein interactions, as well as to study the effects of protein-ligand interactions on enzyme activity. Additionally, this compound could be used to study the structure and function of proteins, as well as to study the regulation of gene expression. Furthermore, this compound could be used to study the effects of environmental toxins on proteins and enzymes, as well as to study the effects of drugs on proteins and enzymes. Finally, this compound could be used to study the effects of mutations on proteins and enzymes, as well as to study the effects of mutations on gene expression.
合成法
2-(2-Chloro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is generally synthesized through a two-step reaction. The first step involves the reaction of 2-chloro-4-methoxyphenylmagnesium bromide with trimethylsilyl borate to form 2-(2-chloro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborolane. The second step is the deprotonation of the dioxaborolane with a base such as sodium hydride to form the desired this compound product.
科学的研究の応用
2-(2-Chloro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been used in a variety of scientific research applications, most notably in protein-protein interactions, enzyme-substrate interactions, and molecular biology. In particular, this compound has been used to study the structure and function of enzymes, as well as to study the regulation of gene expression. Additionally, this compound has been used to study the effects of post-translational modifications on protein-protein interactions, as well as to study the effects of protein-ligand interactions on enzyme activity.
特性
IUPAC Name |
2-(2-chloro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BClO3/c1-9-8-13(2,3)18-14(17-9)11-6-5-10(16-4)7-12(11)15/h5-7,9H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCIPRCFOKRWDMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=C(C=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylmethanamine hydrochloride](/img/structure/B6323561.png)





